(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a (Z)-configured benzylidene moiety at the 2-position of the benzofuran core, substituted with 2,5-dimethoxy groups.
Properties
IUPAC Name |
prop-2-enyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-9-27-21(23)13-28-16-5-7-17-19(12-16)29-20(22(17)24)11-14-10-15(25-2)6-8-18(14)26-3/h4-8,10-12H,1,9,13H2,2-3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRHVBXQKJABJP-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic or basic conditions.
Introduction of the Dimethoxybenzylidene Moiety: The dimethoxybenzylidene group is introduced via a condensation reaction between the benzofuran core and 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with allyl bromide in the presence of a base like triethylamine to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl ester group, where nucleophiles like amines or thiols replace the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the activity of enzymes involved in ester hydrolysis and oxidation-reduction reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a subject of interest for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-allyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with specific enzymes or receptors to exert their effects. The benzofuran core and dimethoxybenzylidene moiety may also contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The 2,5-dimethoxybenzylidene group in the target compound distinguishes it from analogs with alternative substitution patterns. Key comparisons include:
Key Findings :
- Electronic Effects : The 2,5-dimethoxy configuration (target) provides a para-methoxy group, enhancing resonance stabilization compared to ortho-substituted analogs (e.g., 2,3-dimethoxy) .
Ester Group Modifications
The allyl ester in the target compound is structurally distinct from other esters and sulfonate derivatives:
*XLogP3 values marked with * are estimated based on analogous structures.
Key Findings :
- Lipophilicity : The allyl ester (target) exhibits moderate lipophilicity (XLogP3 ~3.8), while the benzyl ester () is more hydrophobic (XLogP3 ~4.2), favoring membrane permeability .
- Metabolic Stability : Methyl esters () are prone to hydrolysis, whereas methanesulfonate () acts as a leaving group, suggesting utility in prodrug design .
Physicochemical and Structural Properties
| Property | Target Compound | Methyl Ester () | Methanesulfonate () |
|---|---|---|---|
| Rotatable Bonds | 8 | 7 | 6 |
| Topological Polar SA | ~80 Ų | 80.3 Ų | ~75 Ų |
| Complexity | High (conjugated system) | 573 | ~550 |
Key Findings :
- Solubility : The target compound’s allyl ester and methoxy groups balance hydrophilicity and lipophilicity, making it suitable for organic solvents (e.g., DMSO) .
- Stereochemical Stability : The (Z)-configuration is critical for maintaining planarity in the benzylidene-benzofuran system, as seen in crystallographic studies of related analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
